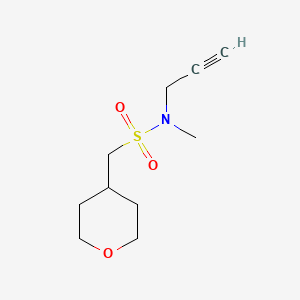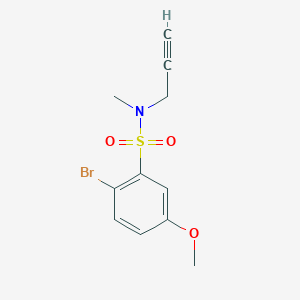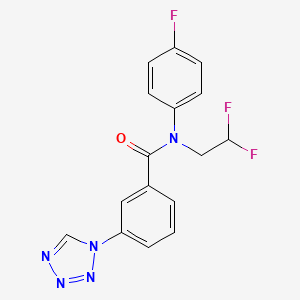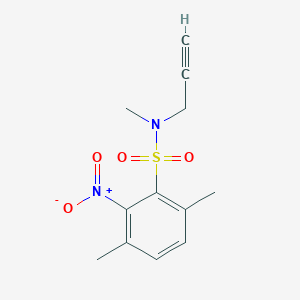![molecular formula C11H16FNO2S B7678423 N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor antagonists and has been shown to have promising results in preclinical studies.
作用机制
The mechanism of action of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). This receptor is located presynaptically on glutamatergic neurons and is responsible for regulating the release of glutamate in the brain. This compound acts as an antagonist of this receptor, inhibiting the release of glutamate and reducing the excitatory input to postsynaptic neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the metabotropic glutamate receptor 2/3 (mGluR2/3). By inhibiting the release of glutamate, this compound can reduce the excitatory input to postsynaptic neurons, which can have downstream effects on various neurotransmitter systems. This can lead to changes in behavior, cognition, and mood, which are relevant to the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
实验室实验的优点和局限性
One of the main advantages of using N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide in lab experiments is its high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3). This allows for precise modulation of glutamate release and downstream effects on neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide. One potential direction is the development of more selective and potent mGluR2/3 antagonists, which can improve the efficacy and specificity of this class of compounds. Another direction is the investigation of the potential therapeutic benefits of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of imaging techniques that can visualize the binding and distribution of this compound in the brain can provide valuable insights into its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide is a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 5-fluoro-2-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. This amine is then reacted with ethanesulfonyl chloride to form the final product, this compound.
科学研究应用
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Preclinical studies have shown that this compound has a high affinity for the metabotropic glutamate receptor 2/3 (mGluR2/3) and can act as an antagonist, inhibiting the release of glutamate in the brain. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
属性
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-4-16(14,15)13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWVGPZCKDDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)



![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)
